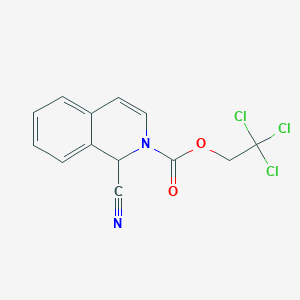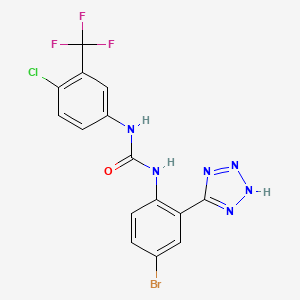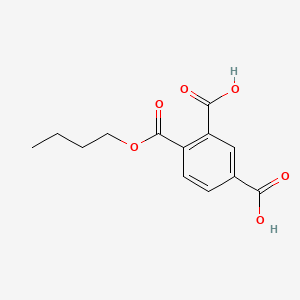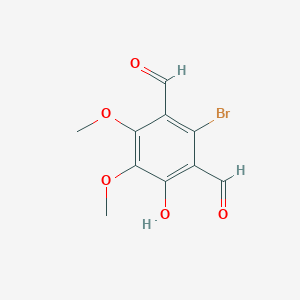
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde typically involves multiple steps, starting from simpler benzene derivatives. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and environmental safety.
化学反応の分析
Types of Reactions
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the aldehyde groups can produce primary alcohols.
科学的研究の応用
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The presence of functional groups such as bromine, hydroxyl, and aldehyde allows it to participate in various biochemical pathways. For instance, it can act as an electrophile in substitution reactions or as a ligand in coordination chemistry .
類似化合物との比較
Similar Compounds
Uniqueness
2-Bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and aldehyde groups allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
7505-82-0 |
|---|---|
分子式 |
C10H9BrO5 |
分子量 |
289.08 g/mol |
IUPAC名 |
2-bromo-4-hydroxy-5,6-dimethoxybenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C10H9BrO5/c1-15-9-6(4-13)7(11)5(3-12)8(14)10(9)16-2/h3-4,14H,1-2H3 |
InChIキー |
XGUQAXSHJTYZJM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1C=O)Br)C=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
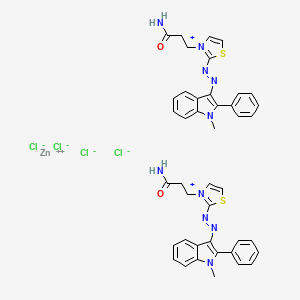


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)


![8-Methyl-2,3-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12793384.png)
